(3S,4S)-Tofacitinib

Übersicht

Beschreibung

(3S,4S)-Tofacitinib is an inhibitor of Janus kinases and a less active enantiomer of tofacitinib.

Wirkmechanismus

Target of Action

(3S,4S)-Tofacitinib is a potent and highly selective inhibitor of the receptor tyrosine kinase c-MET . In addition to c-MET, this compound has two novel targets, GSK3α and GSK3β . These proteins play an important role in the cellular mechanism of non-small cell lung cancer (NSCLC) .

Mode of Action

As a selective inhibitor, this compound binds to its targets (c-MET, GSK3α, and GSK3β) and inhibits their activity . This inhibition disrupts the normal functioning of these proteins, leading to changes in the cellular processes they regulate.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its multiple targets. By inhibiting c-MET, GSK3α, and GSK3β, the compound can disrupt various cellular processes, potentially leading to the death of cancer cells or the inhibition of their growth and proliferation .

Biologische Aktivität

Tofacitinib, specifically the (3S,4S) isomer, is an oral Janus kinase (JAK) inhibitor primarily used for treating autoimmune diseases such as rheumatoid arthritis (RA), ulcerative colitis (UC), and dermatomyositis (DM). This article provides a comprehensive overview of its biological activity, including efficacy, safety profiles, and case studies from recent research.

Tofacitinib inhibits JAK enzymes, which play a critical role in the signaling pathways of various cytokines involved in inflammatory processes. By blocking these pathways, tofacitinib reduces inflammation and modulates immune responses.

1. Rheumatoid Arthritis

Tofacitinib has shown significant efficacy in treating RA. In a pooled analysis of phase III trials, patients receiving tofacitinib demonstrated higher rates of American College of Rheumatology (ACR) response criteria compared to those receiving placebo or traditional DMARDs.

| Study | Dose | ACR20 Response Rate | ACR50 Response Rate |

|---|---|---|---|

| ORAL Start | 5 mg twice daily | 70% | 50% |

| ORAL Scan | 10 mg twice daily | 75% | 60% |

2. Ulcerative Colitis

A retrospective cohort study indicated that tofacitinib is effective for patients with moderate to severe UC. Among patients treated with tofacitinib for acute severe ulcerative colitis (ASUC), the steroid-free remission rate was notable.

| Cohort Type | Steroid-Free Remission Rate |

|---|---|

| ASUC | 65% |

| Chronic Activity | 72% |

3. Dermatomyositis

In a recent open-label study involving ten patients with refractory dermatomyositis, tofacitinib treatment led to significant clinical improvements:

- Primary Outcome : All patients met the primary outcome at 12 weeks.

- Secondary Outcomes : Statistically significant reductions in disease activity scores were observed.

Safety Profile

The safety profile of tofacitinib has been extensively studied. A long-term safety analysis covering up to 9.5 years reported that adverse events were generally consistent with previous findings. The incidence rates for serious adverse events were as follows:

| Adverse Event Type | Incidence Rate (per 100 patient-years) |

|---|---|

| Serious Infections | 2.5 |

| Malignancies (excluding NMSC) | 0.5 |

| Herpes Zoster | 3.6 |

Case Studies

Several case studies have highlighted the real-world application of tofacitinib:

- Case Study on Dermatomyositis : A study demonstrated that half of the patients experienced moderate improvement in disease activity after 12 weeks of treatment with tofacitinib .

- Ulcerative Colitis Cohort : An international cohort study found that older age and male sex were associated with decreased efficacy, emphasizing the need for personalized treatment approaches .

Wissenschaftliche Forschungsanwendungen

Tofacitinib, a Janus kinase (JAK) inhibitor, has emerged as a significant therapeutic agent in the treatment of various autoimmune diseases. This article explores the applications of the compound (3S,4S)-Tofacitinib, focusing on its efficacy and safety in conditions such as rheumatoid arthritis (RA), psoriatic arthritis (PsA), and juvenile idiopathic arthritis (JIA). Comprehensive data from clinical trials and case studies will be presented to illustrate its impact on patient outcomes.

Rheumatoid Arthritis (RA)

Clinical Efficacy : Tofacitinib has been extensively studied for RA, demonstrating significant improvements in disease activity. In phase 3 clinical trials, patients receiving tofacitinib monotherapy showed Clinical Disease Activity Index (CDAI) low disease activity rates ranging from 32.2% to 70.7% over various follow-up periods .

Long-term Safety : A long-term safety study indicated that adverse events remained stable over time, with no new safety risks emerging after extended use . The incidence rates for serious infections and malignancies were consistent with those observed in earlier studies.

Psoriatic Arthritis (PsA)

Efficacy Studies : In a double-blind phase 3 study involving Chinese patients with active PsA, tofacitinib demonstrated superior efficacy compared to placebo, achieving an ACR50 response rate of 38.2% versus 5.9% at three months . The treatment continued to show improvements in secondary endpoints related to joint symptoms and skin lesions.

Safety Profile : The safety outcomes aligned with established profiles for tofacitinib across indications, with manageable adverse effects reported during the trials .

Juvenile Idiopathic Arthritis (JIA)

Recent Findings : Tofacitinib is currently being investigated for JIA, showing promising results in achieving inactive disease status among pediatric patients . In a long-term extension study, 26% of patients with polyarticular JIA achieved inactive disease after continuous treatment for 44 weeks.

Summary of Clinical Trials

| Disease | Study Type | Primary Endpoint | Efficacy Results | Safety Outcomes |

|---|---|---|---|---|

| RA | Phase 3 | CDAI LDA Rates | 32.2%-70.7% | Stable AEs over time |

| PsA | Phase 3 | ACR50 Response | 38.2% vs 5.9% | Consistent safety profile |

| JIA | Long-term extension | JIA-ACR30/50/70/90/100 Responses | Significant improvements noted | Manageable AEs reported |

Case Studies and Real-World Evidence

Real-world data further support the effectiveness of tofacitinib across different populations. Observational studies have shown that patients treated with tofacitinib monotherapy exhibit retention rates comparable to those receiving combination therapies, reinforcing its role as a viable option for managing chronic autoimmune conditions .

Eigenschaften

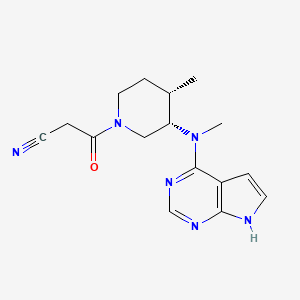

IUPAC Name |

3-[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJLAWZDWDVHWOW-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCN(C[C@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602594 | |

| Record name | 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092578-47-6 | |

| Record name | (3S,4S)-4-Methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidinepropanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092578-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tofacitinib, (3S,4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092578476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-{(3S,4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOFACITINIB, (3S,4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3EP7ZZ9UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.